molecular formula C18H17Cl2NOS B1613898 2,3-Dichloro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-26-8

2,3-Dichloro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1613898
CAS No.: 898782-26-8
M. Wt: 366.3 g/mol
InChI Key: JKQQTBIWNAFLBT-UHFFFAOYSA-N
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Description

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NOS. It is known for its unique structure, which includes a benzophenone core substituted with dichloro and thiomorpholinomethyl groups. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and chlorinating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective chlorination of the benzophenone ring. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-2’-thiomorpholinomethyl benzophenone involves large-scale chlorination and thiomorpholine substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia, sodium alkoxide in alcohol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Amino or alkoxy-substituted benzophenones.

Scientific Research Applications

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzophenone: Lacks the thiomorpholinomethyl group, resulting in different chemical properties and reactivity.

    2,3-Dichloro-4’-methylbenzophenone: Contains a methyl group instead of the thiomorpholinomethyl group, leading to variations in its applications and reactivity.

    2,3-Dichloro-4’-aminobenzophenone:

Uniqueness

2,3-Dichloro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industry.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQTBIWNAFLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643838
Record name (2,3-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-26-8
Record name Methanone, (2,3-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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